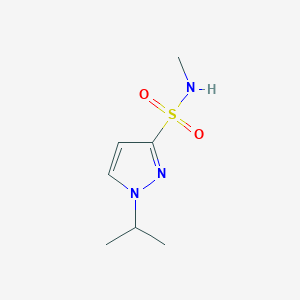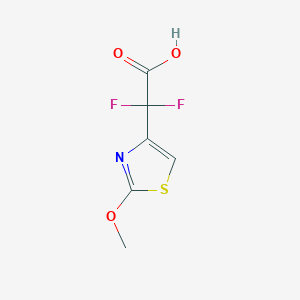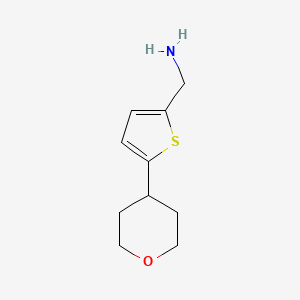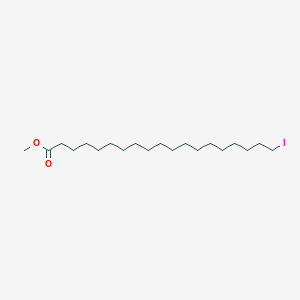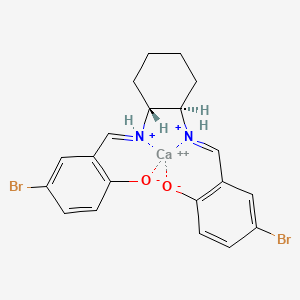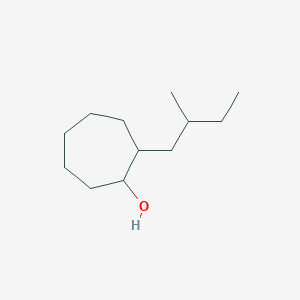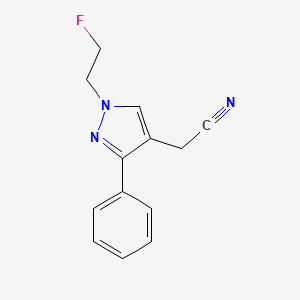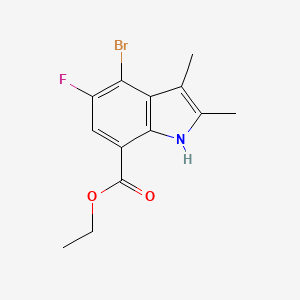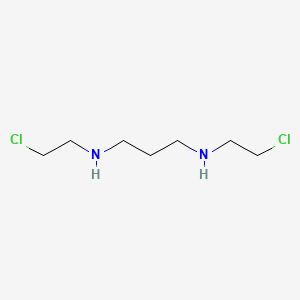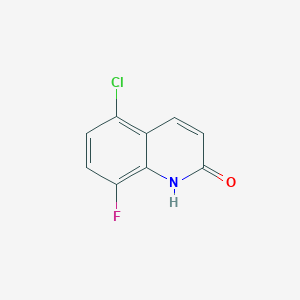![molecular formula C9H9BrClN3O B13338576 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13338576.png)
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrazolo[1,5-a]pyrimidine core, along with an ethan-1-ol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol involves several steps. One common synthetic route includes the reaction of 3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with an appropriate ethan-1-ol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a fluorescent probe for studying intracellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the ethan-1-ol moiety, which may affect its chemical reactivity and biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have different substitution patterns on the pyrazolo[1,5-a]pyrimidine core, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H9BrClN3O |
|---|---|
Molecular Weight |
290.54 g/mol |
IUPAC Name |
1-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C9H9BrClN3O/c1-4-8(10)9-12-6(5(2)15)3-7(11)14(9)13-4/h3,5,15H,1-2H3 |
InChI Key |
JJKXIWZLTASDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


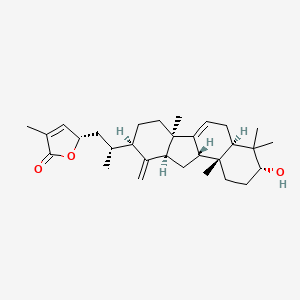
![7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13338498.png)
